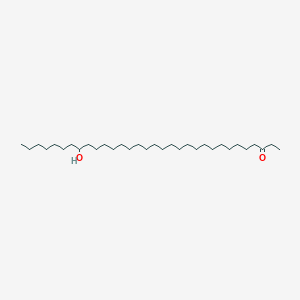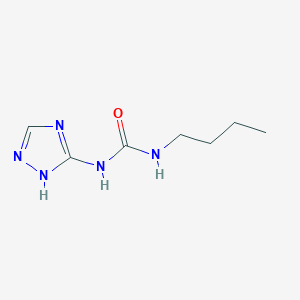
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butyl group and a triazolyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-1H-1,2,4-triazole-5-amine with an isocyanate derivative. The reaction typically takes place under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Another approach involves the use of a urea derivative and a triazole precursor. The reaction conditions may vary depending on the specific reagents used, but common conditions include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating the reaction mixture to a moderate temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds. Substitution reactions can lead to a variety of substituted triazole derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Triazole derivatives, including 1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea, have shown potential as antimicrobial and antifungal agents.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and as a modulator of biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to the disruption of biological pathways. Additionally, the urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea can be compared with other triazole derivatives to highlight its uniqueness:
1-Benzyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has a benzyl group instead of a butyl group and an acetic acid moiety instead of a urea moiety.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: This compound contains multiple triazole rings and is used as a ligand in click chemistry reactions.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound has a different substitution pattern on the triazole ring and is used in different chemical reactions.
These comparisons highlight the structural diversity and unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
91746-99-5 |
|---|---|
分子式 |
C7H13N5O |
分子量 |
183.21 g/mol |
IUPAC 名称 |
1-butyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C7H13N5O/c1-2-3-4-8-7(13)11-6-9-5-10-12-6/h5H,2-4H2,1H3,(H3,8,9,10,11,12,13) |
InChI 键 |
MYRXZZDVUMRFNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NC1=NC=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)
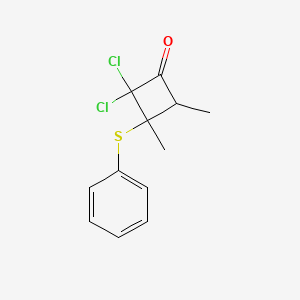

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
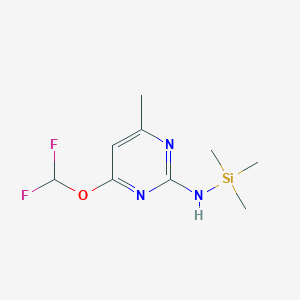
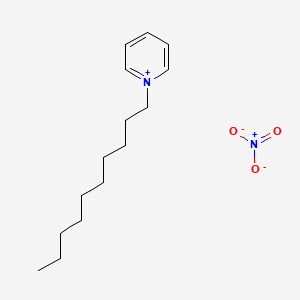
amino}ethyl acetate](/img/structure/B14359618.png)

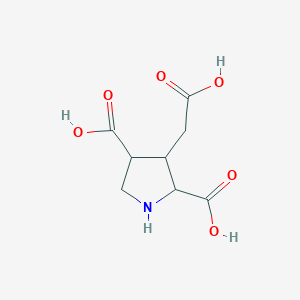
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
